1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one
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Overview
Description
1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one is a complex organic compound that features a methoxyphenyl group, a trimethylsilyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable reagent to introduce the ethanone moiety. The tetrazole ring can be introduced through a cyclization reaction involving azide and nitrile precursors under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity. The trimethylsilyl group can enhance the compound’s stability and solubility .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)ethanol: Similar structure but lacks the tetrazole and trimethylsilyl groups.
1-(4-Hydroxy-3-iodo-5-methoxyphenyl)ethan-1-one: Contains a hydroxy and iodo group instead of the tetrazole and trimethylsilyl groups.
3’-Fluoro-4’-methoxyacetophenone: Features a fluoro group and lacks the tetrazole and trimethylsilyl groups.
Uniqueness
1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one is unique due to the presence of the tetrazole ring and trimethylsilyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
84655-25-4 |
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Molecular Formula |
C13H18N4O2Si |
Molecular Weight |
290.39 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(5-trimethylsilyltetrazol-2-yl)ethanone |
InChI |
InChI=1S/C13H18N4O2Si/c1-19-11-7-5-10(6-8-11)12(18)9-17-15-13(14-16-17)20(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
DMVOGQMONJYXCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2N=C(N=N2)[Si](C)(C)C |
Origin of Product |
United States |
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